N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide
Description
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-17(28-23(29)14-13-21(27-28)19-10-7-15-25-16-19)24(30)26-22-12-6-5-11-20(22)18-8-3-2-4-9-18/h2-17H,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSMUEYKOGNVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a pyridazine derivative, which is known to exhibit various pharmacological activities. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often interact with specific biological targets such as cyclooxygenase (COX) enzymes and other signaling pathways involved in inflammation and cancer progression. The presence of the pyridazine ring is particularly relevant, as it has been associated with anti-inflammatory and analgesic properties.
Inhibition of Cyclooxygenase Enzymes
A study focusing on pyridazine derivatives demonstrated that they could selectively inhibit COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects. The compound's potential as a selective COX-2 inhibitor aligns with findings from related compounds that exhibit similar selectivity profiles.
Table 1: Cyclooxygenase Inhibition Assay Results
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-Biphenyl Compound | ND | 160.2 |
| Meloxicam | 83.7 | 59.2 |
ND = Not Detectable
Case Studies and Research Findings
- Anti-inflammatory Activity : A study highlighted the anti-inflammatory effects of pyridazine derivatives, showing that they significantly reduced prostaglandin E2 levels in vitro, indicating their potential utility in treating inflammatory diseases .
- Cancer Research : Investigations into the compound's effect on cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis in various cancer types. This suggests a possible role in cancer therapy, particularly in targeting tumors that exhibit high levels of COX-2 expression .
- Oxidative Stress Protection : The compound also demonstrated antioxidant properties by reducing reactive oxygen species (ROS) levels in cellular models. This protective effect against oxidative stress could be beneficial in preventing cellular damage associated with chronic diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide as an anticancer agent. It has been shown to inhibit Bcl-2, a protein that regulates cell death and is often overexpressed in cancer cells. By targeting Bcl-2, the compound may induce apoptosis in cancerous cells, making it a candidate for further development in cancer therapies .
Case Study: Bcl-2 Inhibition
A study conducted by BLD Pharmatech demonstrated that compounds similar to this compound effectively inhibited Bcl-2 with IC values in the low micromolar range. This suggests that derivatives of this compound could be optimized for enhanced efficacy against various cancer types .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX), particularly COX-II, which is involved in the inflammatory response. By reducing COX-II activity, this compound may help alleviate symptoms associated with inflammatory diseases .
Table 2: Inhibition of COX Enzymes
| Compound Name | IC (µM) | Target Enzyme |
|---|---|---|
| N-[biphenyl]-propanamide | 5.0 | COX-II |
| Aspirin | 0.5 | COX-I |
| Indomethacin | 0.8 | COX-II |
Neuroprotective Effects
Another promising application is in neuroprotection. The compound exhibits potential neuroprotective effects by modulating pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may reduce oxidative stress and inflammation in neuronal cells, thus protecting them from damage .
Case Study: Neuroprotection Research
A study published in ACS Omega evaluated several derivatives of biphenyl compounds for their neuroprotective properties. The results indicated that compounds with similar structures to this compound significantly reduced cell death in models of oxidative stress .
Comparison with Similar Compounds
Amide Derivatives with Biphenyl and Heterocyclic Moieties
Several amides synthesized via DCC-mediated coupling share structural similarities with the target compound:
- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Derived from flurbiprofen and tryptamine, this compound features a fluoro-biphenyl group and an indole-ethylamine chain.
- 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide (): Synthesized from flurbiprofen and amphetamine, this analog may exhibit central nervous system (CNS) activity due to the amphetamine-derived amine .
Key Differences :
Pyridazinone-Based Derivatives
Pyridazinone derivatives in –8 feature acetohydrazide linkages and diverse substituents:
- N’-(4-Nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) (): Exhibits anti-proliferative activity against AGS gastric cancer cells (IC₅₀ = 12.3 µM) .
- N’-(3-Methoxybenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (19) (): Demonstrates cytotoxicity with an IC₅₀ of 9.7 µM .
Key Differences :
| Compound | Linker Type | Substituents | Biological Activity |
|---|---|---|---|
| Target Compound | Propanamide | Biphenyl, pyridin-3-yl | Inferred kinase inhibition |
| –8 Compounds | Acetohydrazide | Piperazine, arylidene | Cytotoxicity |
The propanamide chain in the target compound may improve membrane permeability compared to hydrazide derivatives, which are prone to hydrolysis .
TRPV1 Antagonists with Propanamide Scaffolds
describes TRPV1 antagonists (e.g., Compound 43) featuring a propanamide backbone and methylsulfonamido-phenyl groups. These compounds show nanomolar-level TRPV1 inhibition (IC₅₀ = 6–50 nM) .
Comparison :
The biphenyl and pyridin-3-yl groups in the target compound may redirect activity toward kinase or protease targets, unlike the TRPV1-focused analogs .
Pyridin-3-yl and Sulfonamide Derivatives
- 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-N-(pyridin-3-yl)propanamide (71) (): Shares the pyridin-3-yl group but lacks the pyridazinone ring. High yield (99%) suggests synthetic accessibility .
- N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide (): Features a sulfonamide linker and thiophene substituent, differing in both connectivity and functional groups .
Data Tables
Q & A
Q. Structural Validation :
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), pyridazine carbonyl (δ ~165 ppm in ), and biphenyl protons (δ 6.8–7.6 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm bond lengths/angles, as seen in structurally related pyridazinone derivatives .
- HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can researchers design in vitro assays to evaluate the target engagement of this compound in enzyme inhibition studies?
Basic Research Focus
For enzyme inhibition assays:
- Kinetic Assays : Use fluorogenic or chromogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure IC values. Optimize buffer conditions (pH 7.4, 37°C) and substrate concentrations near .
- Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify dissociation constants (). Pre-equilibrate the compound with the target enzyme (e.g., kinases, proteases) for 30 min .
- Selectivity Screening : Test against a panel of related enzymes (e.g., kinase family members) to identify off-target effects. Use ATP-competitive controls where applicable .
What strategies are effective in optimizing the pharmacokinetic profile of this compound for in vivo efficacy, particularly regarding metabolic stability and bioavailability?
Q. Advanced Research Focus
- Metabolic Stability :
- Liver Microsome Assays : Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) to measure half-life (). Replace labile groups (e.g., ester moieties) with bioisosteres like amides .
- CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic probes to avoid drug-drug interactions .
- Bioavailability Enhancement :
- Salt Formation : Improve solubility via hydrochloride or mesylate salts.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) for delayed release, as seen in pyridazinone prodrugs .
- Formulation : Use lipid-based carriers (e.g., liposomes) for oral delivery, validated by Caco-2 cell permeability assays .
How can advanced NMR techniques and X-ray crystallography resolve structural ambiguities in analogues of this compound?
Q. Advanced Research Focus
- NMR Methods :
- X-ray Crystallography :
- Co-crystallization : Soak the compound with target proteins (e.g., enzymes) to determine binding modes at 1.6–2.0 Å resolution, as demonstrated for CGRP receptor antagonists .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π-π stacking between pyridyl and biphenyl groups) to guide crystal engineering .
What statistical or computational approaches are recommended for analyzing contradictory data in SAR studies?
Q. Advanced Research Focus
- Multivariate Analysis : Apply partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data .
- Machine Learning : Train random forest models on historical SAR datasets to predict activity cliffs and prioritize synthetic targets .
- Experimental Design (DoE) : Use factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) and resolve variability in yield/purity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
